molecular formula C20H20O3 B12641970 (E)-12-Methoxy-7-methyl-9,10-dihydrodibenzo[b,j][1]oxacycloundecin-5(8H)-one

(E)-12-Methoxy-7-methyl-9,10-dihydrodibenzo[b,j][1]oxacycloundecin-5(8H)-one

Cat. No.: B12641970
M. Wt: 308.4 g/mol
InChI Key: VYQIIXQXVUQGPL-WYMLVPIESA-N
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Description

(E)-12-Methoxy-7-methyl-9,10-dihydrodibenzob,joxacycloundecin-5(8H)-one is a complex organic compound with a unique structure that includes a dibenzo-oxacycloundecin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-12-Methoxy-7-methyl-9,10-dihydrodibenzob,joxacycloundecin-5(8H)-one typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:

    Formation of the dibenzo-oxacycloundecin ring: This can be achieved through a series of cyclization reactions.

    Introduction of the methoxy and methyl groups: These functional groups are usually added through substitution reactions using appropriate reagents under controlled conditions.

    Final cyclization and purification: The final product is obtained through cyclization and purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the development of efficient purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-12-Methoxy-7-methyl-9,10-dihydrodibenzob,joxacycloundecin-5(8H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

(E)-12-Methoxy-7-methyl-9,10-dihydrodibenzob,j

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may have applications in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-12-Methoxy-7-methyl-9,10-dihydrodibenzob,joxacycloundecin-5(8H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-12-Methoxy-7-methyl-9,10-dihydrodibenzob,joxacycloundecin-5(8H)-one include other dibenzo-oxacycloundecin derivatives and compounds with similar ring structures and functional groups.

Uniqueness

What sets (E)-12-Methoxy-7-methyl-9,10-dihydrodibenzob,joxacycloundecin-5(8H)-one apart is its specific combination of functional groups and its unique ring structure. This gives it distinct chemical and biological properties that may not be shared by other similar compounds.

Properties

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

(10E)-17-methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-one

InChI

InChI=1S/C20H20O3/c1-14-6-5-7-15-13-16(22-2)10-11-19(15)23-20-9-4-3-8-17(20)18(21)12-14/h3-4,8-13H,5-7H2,1-2H3/b14-12+

InChI Key

VYQIIXQXVUQGPL-WYMLVPIESA-N

Isomeric SMILES

C/C/1=C\C(=O)C2=CC=CC=C2OC3=C(CCC1)C=C(C=C3)OC

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2OC3=C(CCC1)C=C(C=C3)OC

Origin of Product

United States

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